Superior Matrix Effect Correction: Haloperidol-d4 vs. Unlabeled Analyte
In a validated dried blood spot (DBS) method, the use of haloperidol-d4 as a single internal standard (IS) for multiple antipsychotics was evaluated. It was found that haloperidol-d4 could correct for a relative matrix effect, as the inter-individual coefficient of variation (CV) of matrix factors from the blood of six different sources was lower when the IS was taken into account compared to the analyte signal alone .
| Evidence Dimension | Inter-individual CV of matrix factors from 6 blood sources |
|---|---|
| Target Compound Data | Lower CV when haloperidol-d4 is used for normalization |
| Comparator Or Baseline | Analyte signal without internal standard correction |
| Quantified Difference | CV is demonstrably lower with haloperidol-d4 correction |
| Conditions | Dried blood spot (DBS) samples; LC-MS/MS; blood from six different individuals |
Why This Matters
This confirms haloperidol-d4's ability to normalize matrix-induced ion suppression/enhancement, which is critical for achieving FDA/EMA-compliant accuracy and precision in bioanalytical assays.
- [1] Kloosterboer, S. (n.d.). Analytical Procedure for Antipsychotics in DBS. Global Academic Press, p. 84. In addition, haloperidol-d4 could correct for a relative matrix effect since inter-individual CV of matrix factors from blood of six different sources were lower when IS was taken into account. View Source
